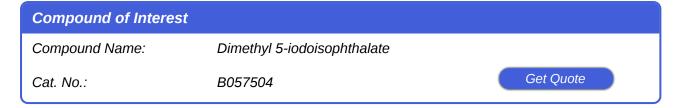


A Comparative Analysis of Crystal Packing in Dimethyl 5-iodoisophthalate and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of molecules in a crystalline solid, known as crystal packing, profoundly influences the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. A comprehensive understanding of the intermolecular interactions that govern crystal packing is therefore paramount in drug development and materials science. This guide provides an objective comparison of the crystal packing of **Dimethyl 5-iodoisophthalate** and its derivatives, supported by experimental data, to elucidate the role of substituent effects on their supramolecular architecture.

Key Findings and Comparative Data

The substitution at the 5-position of the isophthalate ring significantly alters the intermolecular interactions and, consequently, the crystal packing. A summary of the crystallographic data for **Dimethyl 5-iodoisophthalate** and its bromo, nitro, and ethynyl derivatives is presented below.



| Co mp oun d | Pol ym orp h | For mul a | Cry stal Sys tem | Spa ce Gro up | a (Å) | b (Å) | c (Å) | α (°) | β (°) | y (°) | Z | Ref. |
|--|-----------------------|--|---------------------------|------------------------|------------|-------------|------------|----------|-------|-------|---|------|
| Dim ethy I 5- iodo isop htha late | For m A | C10 H9I O4 | Orth orho mbi c | Pna 21 | 7.74 83 | 19.3 451 | 7.23 38 | 90 | 90 | 90 | 4 | [1] |
| Dim ethy I 5- iodo isop htha late | For m B | - | - | - | - | - | - | - | - | - | - | [1] |
| Dim ethy I 5- bro moi sop htha late | For m I | C ₁₀ H ₉ B rO ₄ | - | - | - | - | - | - | - | - | - | [1] |
| Dim ethy I 5- bro moi sop htha late | For m II | - | - | - | - | - | - | - | - | - | - | [1] |



| Dim ethy I 5- nitro - isop htha | C10 H9N O6 | Tricli nic | P-1 | 4.01 30 | 10.6 60 | 12.6 43 | 106. 11 | 93.7 4 | 91.4 6 | 2 | [2] |
|---------------------------------------|------------------|--------------------------|----------|------------|------------|------------|------------|-----------|-----------|---|-----|
| late | | | | | | | | | | | |
| Dim ethy I 5- ethy nylis opht hala te | C12 H10 O4 | Orth orho mbi c | Pnm a | - | - | - | 90 | 90 | 90 | - | [3] |

Intermolecular Interactions: A Comparative Overview

The subtle interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π - π stacking, dictates the overall crystal packing.

Dimethyl 5-iodoisophthalate (Form A)

In this structure, the crystal packing is primarily governed by a combination of C—H···O hydrogen bonds and I···O halogen bonds. The methyl carboxylate groups are tilted with respect to the benzene ring, facilitating the formation of a three-dimensional supramolecular network.[3]

Dimethyl 5-ethynylisophthalate

In contrast to the iodo-derivative, the ethynyl derivative exhibits a planar molecular framework. The crystal structure is stabilized by C—H···O hydrogen bonds involving the ethynyl proton and carbonyl oxygen atoms, leading to the formation of infinite one-dimensional strands. These strands are further organized into two-dimensional sheets through π - π stacking interactions between the aromatic rings.[3]



Dimethyl 5-nitroisophthalate

The crystal structure of the nitro-derivative features a packing arrangement where the nitro group is slightly twisted out of the plane of the benzene ring.[2] The primary intermolecular interactions are likely to be C—H···O hydrogen bonds and dipole-dipole interactions involving the nitro and ester functional groups.

Polymorphism in Halogenated Derivatives

Recent studies have revealed the existence of polymorphism in both **Dimethyl 5-iodoisophthalate** (Forms A and B) and Dimethyl 5-bromoisophthalate (Forms I and II).[1] This phenomenon highlights the sensitivity of the crystal packing to crystallization conditions and the subtle energy differences between different packing arrangements. The study of these polymorphs is crucial as different forms can exhibit distinct physical properties.

Experimental Protocols Synthesis of Dimethyl 5-iodoisophthalate

Dimethyl 5-aminoisophthalate is diazotized using sodium nitrite in hydrochloric acid at 0°C. Subsequently, an aqueous solution of potassium iodide is added to the diazonium salt solution, and the mixture is stirred to facilitate the iodination reaction. The product, **Dimethyl 5-iodoisophthalate**, is then isolated.

Synthesis of Dimethyl 5-ethynylisophthalate

This derivative is synthesized from **Dimethyl 5-iodoisophthalate** via a Sonogashira coupling reaction with a suitable acetylene source, catalyzed by a palladium complex.

Single Crystal X-ray Diffraction

Single crystals of the compounds are mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K for the nitro-derivative). The structures are solved by direct methods and refined by full-matrix least-squares on F².

Logical Relationships in Crystal Packing

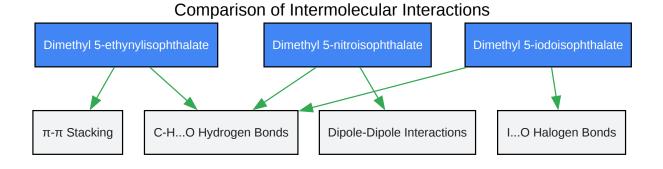
The following diagrams illustrate the key factors influencing the crystal packing of **Dimethyl 5-iodoisophthalate** and its derivatives.



Substituent at 5-position (I, Br, NO2, CCH) determines Dominant Intermolecular Interactions dictates Resulting Crystal Packing Motif influences Physicochemical Properties

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Caption: Key determinants of crystal packing.



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Caption: Dominant interactions in each derivative.

Conclusion



The choice of substituent at the 5-position of the dimethyl isophthalate scaffold provides a powerful tool for crystal engineering. The iodo-substituent promotes the formation of a three-dimensional network through a combination of hydrogen and halogen bonds. In contrast, the linear ethynyl group leads to a layered structure dominated by hydrogen bonds and π - π stacking. The nitro-substituent introduces strong dipole-dipole interactions, which, along with hydrogen bonds, direct the crystal packing. The discovery of polymorphism in the halogenated derivatives further underscores the complexity and tunability of the solid-state structures of these compounds. This comparative analysis provides a framework for the rational design of crystalline materials with desired properties for applications in the pharmaceutical and materials science industries.

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